![molecular formula C27H28N2O3 B13558790 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is a complex organic compound that features a combination of naphthalene, quinoline, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.
Synthesis of the quinolin-3-yl intermediate: Quinoline derivatives are synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.
Coupling of intermediates: The naphthalen-2-yloxy and quinolin-3-yl intermediates are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
化学反応の分析
Types of Reactions
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-3-yl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Naphthalene derivatives: Compounds such as naphthalene-2-ol and naphthalene-2-sulfonic acid share the naphthalene moiety.
Piperidine derivatives: Compounds like piperidine-4-ol and piperidine-4-carboxylic acid share the piperidine moiety.
Uniqueness
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
特性
分子式 |
C27H28N2O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
1-[(2S)-2-hydroxy-3-naphthalen-2-yloxypropyl]-4-quinolin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2/t24-/m0/s1 |
InChIキー |
YCCYAFFAUWLRJV-DEOSSOPVSA-N |
異性体SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)C[C@@H](COC4=CC5=CC=CC=C5C=C4)O |
正規SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

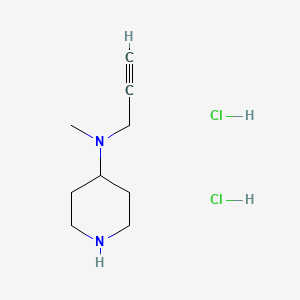
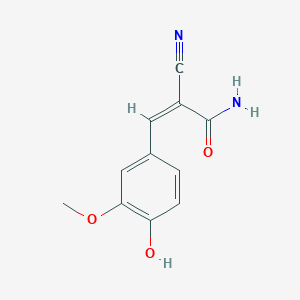
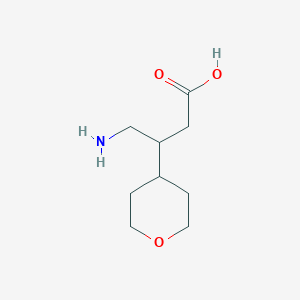

![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
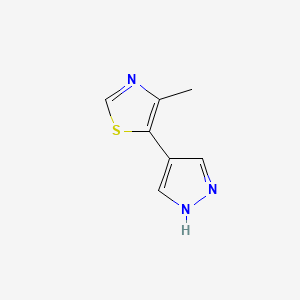
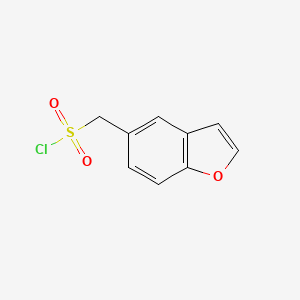
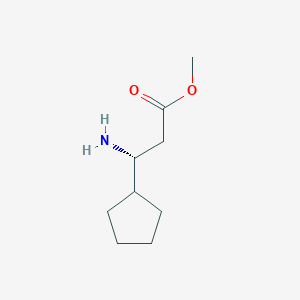
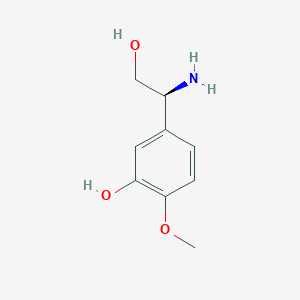
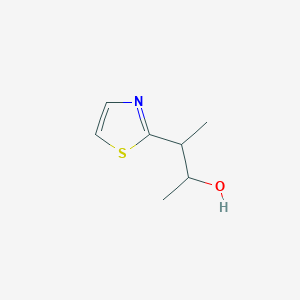
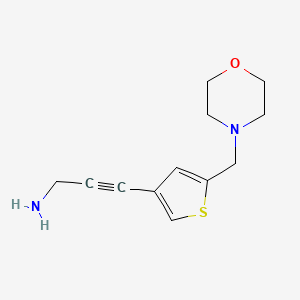
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
